2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate is a chemical compound known for its unique structure and properties It is a diazonium compound, which means it contains a diazonium group (-N₂⁺) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process generally includes the following steps:
Nitration: The aromatic compound is nitrated to introduce a nitro group (-NO₂).
Esterification: The nitro compound is then esterified to introduce the methoxycarbonyl group (-COOCH₃).
Diazotization: The final step involves the diazotization of the aromatic amine using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles (e.g., halides, hydroxides).
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.
Coupling: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide, NaOH) are typical.
Reduction: Reducing agents like tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic medium are used.
Major Products Formed
Substitution: Halogenated or hydroxylated aromatic compounds.
Coupling: Azo dyes and pigments.
Reduction: Aromatic amines.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Investigated for its potential as a labeling reagent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of various products. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-[2-(methoxycarbonyl)pyridin-3-yl]ethen-1-olate
- 2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate
Uniqueness
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate is unique due to the presence of both the diazonium and nitro groups, which impart distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90072-74-5 |
---|---|
Molekularformel |
C10H7N3O5 |
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
methyl 2-(2-diazoacetyl)-5-nitrobenzoate |
InChI |
InChI=1S/C10H7N3O5/c1-18-10(15)8-4-6(13(16)17)2-3-7(8)9(14)5-12-11/h2-5H,1H3 |
InChI-Schlüssel |
XEYIFZGFULQWPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.